N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a synthetic small molecule characterized by a quinazoline-2,4-dione core substituted with a 4-fluorobenzyl group at the N1 position and a propanamide linker terminating in a benzo[d][1,3]dioxol-5-ylmethyl moiety. This compound shares structural similarities with bioactive molecules targeting enzymes like kinases or proteases, where the quinazoline-dione scaffold often serves as a pharmacophore for hydrogen bonding and aromatic interactions .
The synthesis of such compounds typically involves multi-step reactions, including:
- Reductive amination: As seen in , nitro groups are reduced to diamines using SnCl₂·2H₂O under reflux conditions .
- Amide coupling: Propanamide linkages are formed via carbodiimide-mediated activation (e.g., EDC/HOBt in DMF), a method analogous to procedures in and .
- Quinazoline-dione formation: Cyclization reactions under basic or acidic conditions generate the 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl moiety, similar to steps described in .
Propriétés
Numéro CAS |
899902-25-1 |
|---|---|
Formule moléculaire |
C26H22FN3O5 |
Poids moléculaire |
475.476 |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-3-[1-[(4-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C26H22FN3O5/c27-19-8-5-17(6-9-19)15-30-21-4-2-1-3-20(21)25(32)29(26(30)33)12-11-24(31)28-14-18-7-10-22-23(13-18)35-16-34-22/h1-10,13H,11-12,14-16H2,(H,28,31) |
Clé InChI |
RWHOMNZSQVQKIX-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F |
Solubilité |
not available |
Origine du produit |
United States |
Activité Biologique
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a complex organic compound with potential biological activity. This article explores its biological properties, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups:
- Benzo[d][1,3]dioxole moiety : Known for its role in enhancing pharmacological properties.
- Dihydroquinazoline structure : Associated with various biological activities including anticancer effects.
- Fluorobenzyl group : Enhances lipophilicity and membrane permeability.
Molecular Formula
The molecular formula for this compound is , with a molecular weight of approximately 396.39 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring similar structural motifs. For instance, derivatives containing the benzo[d][1,3]dioxole moiety have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Evaluation
In a study assessing the anticancer activity of related compounds, several derivatives were tested on cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast). The results indicated:
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | 7.46 |
| Compound B | HCT116 | 1.54 | 8.29 |
| Compound C | MCF-7 | 4.52 | 4.56 |
These findings suggest that compounds with similar structural features may possess potent anticancer properties through mechanisms involving apoptosis and cell cycle arrest .
The proposed mechanism of action for N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide involves:
- Interaction with Protein Targets : The benzo[d][1,3]dioxole moiety can interact with aromatic residues in proteins, potentially inhibiting key enzymes involved in tumor growth.
- Induction of Apoptosis : The compound may activate apoptotic pathways by modulating proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : It may induce cell cycle arrest at specific phases, preventing cancer cell proliferation.
Synthetic Routes
The synthesis of this compound typically involves multi-step synthetic routes including:
- Formation of the Benzo[d][1,3]dioxole Moiety : Achieved through cyclization reactions involving catechol derivatives.
- Synthesis of Dihydroquinazoline Derivatives : This step often involves condensation reactions between appropriate amines and carbonyl compounds.
- Coupling Reactions : Final assembly through nucleophilic substitutions to introduce the fluorobenzyl group.
Comparative Analysis with Similar Compounds
The biological activity of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide can be compared with other compounds featuring similar scaffolds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Compound D | Thiourea | Anticancer |
| Compound E | Triazole | Antifungal |
These comparisons indicate that structural modifications can significantly influence biological activity.
Comparaison Avec Des Composés Similaires
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
Fluorobenzyl vs. Benzyl Groups: The 4-fluorobenzyl substituent in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., ’s benzyl-piperazine derivative) due to increased electronegativity and reduced susceptibility to oxidative metabolism .
Quinazoline-dione vs. Isoxazole Cores : The quinazoline-dione core (target compound) provides a rigid planar structure conducive to π-π stacking and hydrogen bonding, whereas isoxazole derivatives () prioritize steric bulk and dipole interactions .
Benzo[d][1,3]dioxol Group : This moiety, present in both the target compound and ’s derivative, is associated with improved lipophilicity and membrane permeability compared to simpler aromatic systems .
Critical Analysis :
- The target compound’s synthesis shares challenges with ’s diamine intermediates, where instability necessitates rapid progression to subsequent steps .
Analytical and Bioactivity Considerations
- NMR and LCMS Profiling: As highlighted in and , molecular networking via LCMS/MS and NMR can dereplicate structural analogs. For instance, the benzo[d][1,3]dioxol group in the target compound would produce distinct ¹H-NMR signals (δ 5.9–6.1 ppm for methylenedioxy protons) compared to non-dioxol aromatics .
Q & A
Q. What are the critical steps and analytical methods for synthesizing this compound?
The synthesis involves multi-step reactions, including condensation of benzo[d][1,3]dioxole and quinazolinone derivatives. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt in anhydrous DMF or dichloromethane under nitrogen .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization to achieve >95% purity .
- Characterization :
-
NMR (¹H, ¹³C, DEPT) to confirm substituent positions and stereochemistry .
-
HPLC-MS for purity assessment and molecular ion verification .
Example reaction parameters:Step Solvent Temperature (°C) Catalyst Yield (%) Amidation DMF 25 EDC/HOBt 72 Cyclization THF 60 K₂CO₃ 68
Q. How is the compound’s structural integrity validated post-synthesis?
Advanced spectroscopic and chromatographic techniques are employed:
- 2D NMR (COSY, NOESY) : Maps intra-molecular interactions and confirms spatial arrangement of the fluorobenzyl and quinazolinone moieties .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₉H₂₅FN₂O₅ requires m/z 524.1754) .
- X-ray crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding networks .
Q. What functional groups contribute to its biological activity?
Key pharmacophores include:
- 4-Fluorobenzyl group : Enhances lipophilicity and target binding via halogen bonding .
- Quinazolin-2,4-dione core : Inhibits enzymes like dihydrofolate reductase (DHFR) through competitive binding .
- Benzo[d][1,3]dioxole : Modulates metabolic stability by reducing cytochrome P450 oxidation .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side products?
Systematic optimization strategies include:
- Design of Experiments (DOE) : Vary parameters like solvent polarity (DMF vs. THF), temperature (25–80°C), and stoichiometry to identify optimal conditions .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves regioselectivity .
Q. How to resolve contradictions in biological assay data (e.g., IC₅₀ variability)?
Contradictions may arise from assay conditions or compound stability. Mitigation steps:
- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT assay) to confirm activity .
- Stability testing : Perform LC-MS to detect degradation products in buffer or serum .
- Batch-to-batch consistency : Ensure purity (>98%) via HPLC and control residual solvent levels (e.g., DMF < 500 ppm) .
Q. What computational methods predict target interactions and SAR?
- Molecular docking (AutoDock Vina) : Simulate binding to kinase domains (e.g., EGFR) using the fluorobenzyl group as an anchor .
- MD simulations (GROMACS) : Assess conformational stability of the propanamide linker in aqueous environments .
- QSAR modeling : Correlate substituent electronegativity (e.g., 4-F vs. 4-Cl) with IC₅₀ values .
Q. How to design derivatives to improve metabolic stability?
- Isosteric replacement : Substitute the benzo[d][1,3]dioxole with a trifluoromethyl group to reduce CYP3A4-mediated oxidation .
- Prodrug strategies : Introduce ester moieties at the propanamide nitrogen to enhance oral bioavailability .
- Metabolite identification : Use hepatocyte microsomes and LC-HRMS to map Phase I/II metabolites .
Methodological Guidance for Data Interpretation
Q. How to analyze conflicting crystallography and NMR data?
- Crystallography : Resolves static conformations but may miss solution-phase dynamics.
- NMR relaxation studies : Measure rotational correlation times to assess flexibility in solution .
- Cross-validate : Use both techniques to reconcile solid-state vs. solution-state structures .
Q. What statistical approaches validate assay reproducibility?
Q. How to prioritize compounds for in vivo studies?
Use a scoring matrix:
| Parameter | Weight (%) | Threshold |
|---|---|---|
| IC₅₀ (nM) | 40 | <100 |
| Solubility (µg/mL) | 20 | >50 |
| Microsomal stability (t₁/₂) | 30 | >60 min |
| Selectivity index | 10 | >10 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
